molecular formula C14H21NO8 B1227766 Pyridoxine-alpha-glucoside CAS No. 26545-80-2

Pyridoxine-alpha-glucoside

Cat. No. B1227766
CAS RN: 26545-80-2
M. Wt: 331.32 g/mol
InChI Key: ZWEVNIGTHQCGQT-RGCYKPLRSA-N
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Description

Pyridoxine glucoside is a form of Vitamin B6 that has a glucose added to it . It is well absorbed from foods through passive diffusion .


Chemical Reactions Analysis

Pyridoxine-alpha-glucoside is involved in enzymatic reactions. For instance, it has been reported that high-yielding enzymatic α-glycosylation of pyridoxine using a marine enzyme resulted in 80% molar yield of products .

Mechanism of Action

The mechanism of action of Pyridoxine-alpha-glucoside is related to its role as an alpha-glucosidase inhibitor . Alpha-glucosidase inhibitors work by preventing the digestion of carbohydrates, thus controlling postprandial blood glucose levels .

Safety and Hazards

While specific safety and hazard information for Pyridoxine-alpha-glucoside is not available, general safety data sheets recommend avoiding contact with skin, eyes, and clothing, not ingesting the substance, and not breathing in the dust .

Future Directions

Research on alpha-glucosidase inhibitors, including Pyridoxine-alpha-glucoside, continues to evolve. The screening of alpha-glucosidase inhibitors from natural products with excellent activity and fewer side effects has been successfully achieved . This proposes more requirements and challenges for the approaches of alpha-glucosidase inhibitor screening because of the trace level of active compounds in natural products, large-scale sample screening, and complex matrix of natural products . Future research will likely focus on addressing these challenges and further understanding the therapeutic potential of these compounds .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVNIGTHQCGQT-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181119
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(Glucopyranosyl)pyridoxine

CAS RN

26545-80-2
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-(Glucopyranosyl)pyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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